4-(3-Chloro-4-fluorophenyl)pyrrolidin-2-one
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Overview
Description
4-(3-Chloro-4-fluorophenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring attached to the pyrrolidinone core. Pyrrolidinones are known for their diverse biological activities and are used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-fluorophenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-4-fluoroaniline with succinic anhydride to form the corresponding amide. This intermediate is then cyclized under acidic conditions to yield the desired pyrrolidinone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization process can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogen substituents on the phenyl ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products Formed
Oxidation: N-oxides of the pyrrolidinone.
Reduction: Hydroxyl derivatives of the pyrrolidinone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Chloro-4-fluorophenyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents enhances its binding affinity and specificity. The exact pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: The parent compound without the chloro and fluoro substituents.
3-Chloro-4-fluorophenyl derivatives: Compounds with similar substituents on different core structures.
Other pyrrolidinones: Compounds with different substituents on the pyrrolidinone ring.
Uniqueness
4-(3-Chloro-4-fluorophenyl)pyrrolidin-2-one is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination can enhance its potential as a therapeutic agent and its utility in various industrial applications.
Properties
Molecular Formula |
C10H9ClFNO |
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Molecular Weight |
213.63 g/mol |
IUPAC Name |
4-(3-chloro-4-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9ClFNO/c11-8-3-6(1-2-9(8)12)7-4-10(14)13-5-7/h1-3,7H,4-5H2,(H,13,14) |
InChI Key |
NCWOTCILATXKIV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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